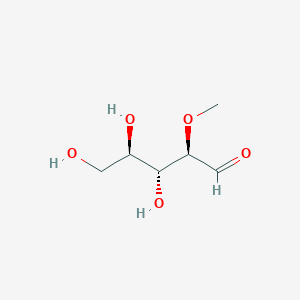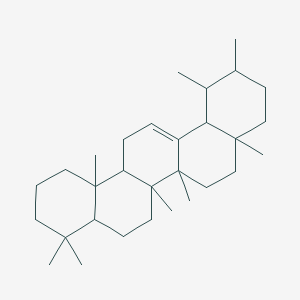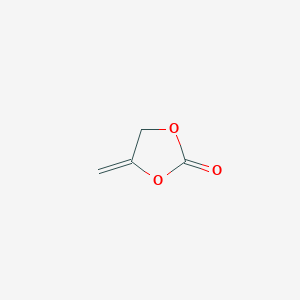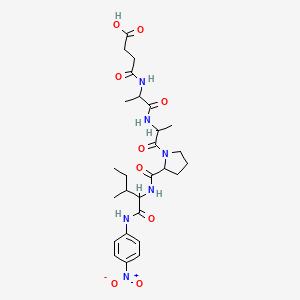
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate involves an aldol condensation reaction. This typically starts with the reaction of 4-sulfanylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to promote the formation of the desired product.
-
Esterification: : Another approach involves the esterification of 3-(4-sulfanylphenyl)prop-2-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid and is performed under reflux to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
-
Oxidation: : Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylprop-2-enoates.
科学研究应用
Chemistry
In organic synthesis, methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its sulfanyl group can interact with biological targets, providing a basis for the development of new drugs.
Industry
In materials science, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.
作用机制
The mechanism by which methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group in place of the sulfanyl group.
Methyl (E)-3-(4-nitrophenyl)prop-2-enoate: Features a nitro group instead of a sulfanyl group.
Uniqueness
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where sulfur-containing compounds are advantageous, such as in the development of certain pharmaceuticals and materials.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science.
属性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3/b7-4+ |
InChI 键 |
PTHBLFORUKMDES-QPJJXVBHSA-N |
手性 SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S |
规范 SMILES |
COC(=O)C=CC1=CC=C(C=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)

amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)


![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)

![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)


